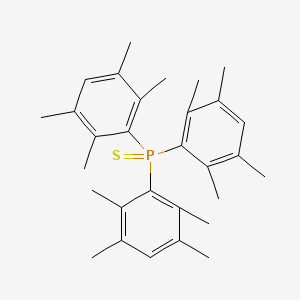
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structure, which includes a central phosphorus atom bonded to three 2,3,5,6-tetramethylphenyl groups and a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of tris(2,3,5,6-tetramethylphenyl)phosphine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
P(C6H2(CH3)4)3+S→PS(C6H2(CH3)4)3
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of reactants.
Chemical Reactions Analysis
Types of Reactions
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its phosphine precursor.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tris(2,3,5,6-tetramethylphenyl)phosphine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The sulfur and phosphorus atoms provide sites for interaction with metal ions, facilitating various catalytic reactions. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3,5,6-tetramethylphenyl)phosphine: The precursor to Sulfanylidenetris(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: A borane compound with similar phenyl groups.
2,3,5,6-Tetramethyl-p-phenylenediamine: A related aromatic compound with similar methyl substitutions.
Uniqueness
This compound is unique due to the presence of both sulfur and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in catalysis and materials science, distinguishing it from other similar compounds.
Properties
CAS No. |
63491-96-3 |
|---|---|
Molecular Formula |
C30H39PS |
Molecular Weight |
462.7 g/mol |
IUPAC Name |
sulfanylidene-tris(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C30H39PS/c1-16-13-17(2)23(8)28(22(16)7)31(32,29-24(9)18(3)14-19(4)25(29)10)30-26(11)20(5)15-21(6)27(30)12/h13-15H,1-12H3 |
InChI Key |
DVOXUUYOTFZYSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)P(=S)(C2=C(C(=CC(=C2C)C)C)C)C3=C(C(=CC(=C3C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















